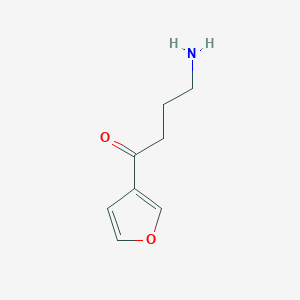
4-Amino-1-(furan-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(furan-3-yl)butan-1-one is an organic compound characterized by the presence of an amino group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(furan-3-yl)butan-1-one typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. One common method includes the use of furan-3-carbaldehyde as a starting material, which undergoes reductive amination with an appropriate amine to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-(furan-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
4-Amino-1-(furan-3-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-1-(furan-3-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3-Amino-1-(furan-2-yl)butan-1-one
- 4-Amino-1-(furan-2-yl)butan-1-one
Comparison: 4-Amino-1-(furan-3-yl)butan-1-one is unique due to the position of the furan ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-amino-1-(furan-3-yl)butan-1-one |
InChI |
InChI=1S/C8H11NO2/c9-4-1-2-8(10)7-3-5-11-6-7/h3,5-6H,1-2,4,9H2 |
InChI Key |
BZPWKLYQQUPZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(=O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















